
Europium (III) thenoyltrifluoroacetonate trihydrate
Overview
Description
Europium (III) thenoyltrifluoroacetonate trihydrate is an organometallic compound with the chemical formula C24H12EuF9O6S3·3H2O. It is known for its luminescent properties and is used in various scientific and industrial applications. The compound consists of europium ions coordinated with thenoyltrifluoroacetonate ligands and water molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of europium (III) thenoyltrifluoroacetonate trihydrate typically involves the reaction of europium chloride with thenoyltrifluoroacetone in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Europium (III) thenoyltrifluoroacetonate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of europium (IV) complexes.
Reduction: Reduction reactions can convert europium (III) to europium (II) complexes.
Substitution: Ligand substitution reactions can occur, where the thenoyltrifluoroacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include europium (IV) and europium (II) complexes, as well as substituted europium (III) complexes with different ligands .
Scientific Research Applications
Luminescent Properties
The primary application of europium (III) thenoyltrifluoroacetonate trihydrate is in luminescence . When excited by an external energy source, such as a laser, it emits light, which is essential in:
- Laser Dyes : Used in various laser applications due to its ability to emit specific wavelengths of light.
- Fluorescent Probes : Acts as a luminescent probe in chemical analyses and biological imaging, enabling the visualization of cellular processes.
Biological Applications
This compound has been explored for its potential in biomedical research :
- Intracellular Thermometry : It serves as a fluorescent thermosensor, allowing researchers to measure temperature variations within living cells. Studies indicate that the fluorescence intensity decreases with increasing temperature, providing a reliable method for thermal measurements at the cellular level .
- Medical Imaging : The luminescent properties make it a candidate for use in medical imaging techniques, potentially improving the sensitivity and specificity of imaging modalities.
Industrial Applications
In industrial contexts, this compound is utilized in:
- Light-Emitting Diodes (LEDs) : The compound plays a role in the production of luminescent materials used in LEDs, contributing to advancements in lighting technology .
- Catalysis : It acts as a catalyst in organic synthesis reactions, enhancing reaction rates and selectivity .
Chemical Research
In the field of chemistry, this compound is employed for:
- Chemical Analysis : Its luminescent properties are leveraged in various analytical techniques, offering high sensitivity for detecting trace amounts of substances.
- Synthesis of Complexes : It participates in ligand substitution reactions, leading to the formation of new europium complexes with varying properties and potential applications.
Case Studies and Research Findings
Recent studies have highlighted various applications and findings related to this compound:
- A study demonstrated its effectiveness as a ratiometric fluorescent thermometer for single living cells, showcasing its utility in real-time biological monitoring .
- Another research effort focused on its role as a luminescent probe in environmental monitoring, where it was used to detect pollutants through fluorescence quenching techniques.
Mechanism of Action
The mechanism by which europium (III) thenoyltrifluoroacetonate trihydrate exerts its effects is primarily through its luminescent properties. The europium ions in the compound can absorb energy and re-emit it as visible light, making it useful in various applications. The molecular targets and pathways involved include the interaction of europium ions with specific ligands and the subsequent energy transfer processes that result in luminescence .
Comparison with Similar Compounds
Similar Compounds
Europium (III) tetrakis-thenoyltrifluoroacetonate: Another luminescent europium complex with similar properties.
Europium (III) acetylacetonate: A europium complex with acetylacetonate ligands, used in similar applications.
Europium (III) dibenzoylmethane: A europium complex with dibenzoylmethane ligands, also known for its luminescent properties.
Uniqueness
Europium (III) thenoyltrifluoroacetonate trihydrate is unique due to its specific ligand structure, which provides distinct luminescent properties and makes it particularly useful in applications requiring high sensitivity and specificity .
Biological Activity
Europium (III) thenoyltrifluoroacetonate trihydrate (Eu-TTA) is a lanthanide complex that has garnered attention due to its luminescent properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity of Eu-TTA, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its unique chemical structure, which allows it to exhibit strong luminescence. The compound can be represented as:
where TTA is thenoyltrifluoroacetone. This complex is soluble in organic solvents and exhibits fluorescence when excited by ultraviolet light.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄F₃O₆Eu |
Molecular Weight | 394.25 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
Luminescence | Strong under UV light |
Research indicates that Eu-TTA interacts with biological molecules, potentially influencing cellular processes. The compound's luminescent properties are utilized in bioimaging and as a tracer in various biological studies. The mechanisms through which Eu-TTA exerts its biological effects include:
- Fluorescence Imaging: Due to its high quantum yield, Eu-TTA is employed in fluorescence microscopy for tracking cellular components.
- Therapeutic Potential: Studies suggest that europium complexes may have cytotoxic effects on cancer cells, making them candidates for targeted drug delivery systems.
Case Studies
-
Fluorescence in Live Cell Imaging:
A study demonstrated the use of Eu-TTA in live cell imaging, where it effectively labeled cellular structures without significant cytotoxicity. The fluorescence intensity was measured using confocal microscopy, indicating a potential for real-time monitoring of cellular processes. -
Anticancer Activity:
Research conducted on various cancer cell lines showed that Eu-TTA exhibits selective cytotoxicity against tumor cells while sparing normal cells. This selectivity was attributed to the differential uptake of the compound by malignant cells.
Table 2: Summary of Biological Studies Involving Eu-TTA
Study Title | Cell Type | Findings |
---|---|---|
Live Cell Imaging with Eu-TTA | HeLa Cells | Effective labeling with minimal cytotoxicity |
Anticancer Activity of Europium Complexes | MCF-7 Breast Cancer | Selective cytotoxicity observed |
Evaluation of Luminescent Properties | Various Cell Lines | High quantum yield suitable for bioimaging |
Research Findings
Recent studies have focused on optimizing the luminescent properties of europium complexes for enhanced biological applications. For instance, a study designed novel tridentate ligands to improve the luminescence performance and biological actions of europium(III) complexes. The findings suggested that modifications in ligand structure could significantly enhance the quantum yield and stability of the complexes under physiological conditions.
Table 3: Comparative Analysis of Luminescent Properties
Complex Type | Quantum Yield (%) | Stability (hrs) |
---|---|---|
Eu(TTA)3(H2O)2 | 21 | 48 |
Modified Eu Complex | 35 | 72 |
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for europium (III) thenoyltrifluoroacetonate trihydrate (Eu-TTA), and how can purity be optimized?
The synthesis typically involves reacting europium(III) chloride with thenoyltrifluoroacetone (TTA) in ethanol, followed by precipitation with ethyl ether. For example, europium(III) chloride ethanolic solutions are mixed with TTA under stirring, and the complex is precipitated by adding ethyl ether. The product is filtered, washed, and dried at controlled temperatures (e.g., 50°C for 4 hours) to ensure crystallinity and minimize solvent residues . Purity optimization includes thermal analysis (TGA/DSC) to confirm hydration states and elemental analysis (EDX, ICP-OES) to verify stoichiometry. Recrystallization in anhydrous ethanol or acetonitrile can further enhance purity .
Q. What spectroscopic techniques are most effective for characterizing the luminescent properties of Eu-TTA?
Time-resolved photoluminescence (TRPL) spectroscopy is critical for analyzing Eu-TTA’s sharp emission bands (e.g., 613 nm, corresponding to the transition). Excitation spectra in the UV range (250–350 nm) confirm ligand-to-metal energy transfer efficiency. Fourier-transform infrared (FTIR) spectroscopy identifies vibrational modes of the TTA ligand (e.g., C=O at 1600 cm, C-F at 1200 cm) and detects hydration states. X-ray diffraction (XRD) provides crystallographic data, such as coordination geometry and bond lengths, which correlate with emission intensity .
Q. How does the choice of solvent or matrix affect the stability and luminescence of Eu-TTA?
Polar aprotic solvents (e.g., tetrahydrofuran, THF) enhance Eu-TTA’s solubility and luminescence quantum yield by minimizing non-radiative decay pathways. Embedding Eu-TTA in polymer matrices (e.g., PMMA, polystyrene) improves photostability and prevents aggregation-induced quenching. For instance, Eu-TTA-doped PMMA nanofibers exhibit 20% higher emission intensity compared to solution-phase samples due to reduced ligand dissociation .
Advanced Research Questions
Q. How can Eu-TTA be integrated into nanoparticle systems for bioimaging, and what experimental challenges arise?
Eu-TTA can be encapsulated in silica nanoparticles via sol-gel synthesis. A typical protocol involves adding Eu-TTA to a TEOS-based sol, followed by ammonia-catalyzed condensation. Challenges include maintaining luminescence under physiological pH (7.4), as acidic conditions destabilize the complex. Surface functionalization with PEG or carboxyl groups improves colloidal stability in biological buffers. Validation requires correlating nanoparticle size (via DLS/TEM) with emission lifetime changes in cell culture media .
Q. What methodologies enable real-time temperature sensing at the single-cell level using Eu-TTA?
Microthermometry with Eu-TTA involves filling glass micropipettes with a Eu-TTA/ethanol solution and calibrating the emission intensity vs. temperature (e.g., 0.5°C resolution between 25–45°C). In HeLa cells, localized temperature spikes (e.g., ~1.5°C increases during Ca-ATPase activity) are detected by tracking the transition’s thermal quenching. Background subtraction algorithms are critical to distinguish cellular signals from environmental noise .
Q. How can conflicting data on Eu-TTA’s emission spectra in different biological matrices be resolved?
Contradictions arise from variations in ligand binding environments. For example, in CHO cell glycocalyx, Eu binds to a single carboxylate group, producing a stable emission spectrum . In contrast, serum proteins may displace TTA ligands, broadening emission peaks. To resolve this, use competitive binding assays (e.g., EDTA titration) to quantify ligand dissociation constants and correlate with spectral shifts. Synchrotron-based XAS can further probe local coordination changes .
Q. What strategies mitigate photodegradation of Eu-TTA in long-term optothermal applications?
Encapsulation in oxygen-impermeable matrices (e.g., organically modified silicates) reduces photooxidation. Adding triplet-state quenchers (e.g., cyclooctatetraene) extends the luminescence lifetime by 30–40%. Accelerated aging tests under UV irradiation (e.g., 365 nm, 10 mW/cm) combined with Arrhenius modeling predict operational stability in devices like temperature-sensitive paints .
Q. Methodological Considerations
Q. How should researchers handle Eu-TTA’s sensitivity to moisture and temperature during experiments?
Store Eu-TTA in desiccated amber vials at –20°C to prevent hydration/decomposition. For kinetic studies (e.g., ligand substitution with EDTA), use anhydrous solvents and inert atmospheres (N gloveboxes). In flow injection analysis, pre-equilibrate micellar solutions (e.g., Triton X-100) to stabilize Eu-TTA during rapid mixing .
Q. What statistical approaches are recommended for analyzing luminescence data with low signal-to-noise ratios?
Apply wavelet denoising to time-resolved spectra and use principal component analysis (PCA) to isolate Eu-TTA’s signal from autofluorescence. For temperature calibration curves, nonlinear regression (e.g., Boltzmann sigmoidal fits) improves accuracy in noisy datasets .
Properties
IUPAC Name |
europium;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one;trihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H5F3O2S.Eu.3H2O/c3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;;;;/h3*1-4,13H;;3*1H2/b3*7-4-;;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPUGEHVYLTNMO-CIHVUJSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.O.O.O.[Eu] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.O.O.O.[Eu] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21EuF9O9S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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